molecular formula C11H16O2 B14850429 3-(Tert-butoxy)-4-methylphenol

3-(Tert-butoxy)-4-methylphenol

Cat. No.: B14850429
M. Wt: 180.24 g/mol
InChI Key: NMQDTMFIWMGCMP-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Tert-butoxy)-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These reactive species can interact with cellular components, resulting in various biological effects. The tert-butoxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-4-methylphenol is unique due to the presence of both the tert-butoxy and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O2/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7,12H,1-4H3

InChI Key

NMQDTMFIWMGCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)OC(C)(C)C

Origin of Product

United States

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